N-[(4-formylphenyl)methyl]acetamide
Description
N-[(4-Formylphenyl)methyl]acetamide is an acetamide derivative featuring a formyl group (-CHO) at the para position of the benzyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases and heterocyclic compounds. Its structure enables participation in condensation and reductive amination reactions, making it valuable for constructing complex molecules such as diphenyl trimethylamine derivatives . The formyl group enhances electrophilicity, facilitating nucleophilic additions and cross-coupling reactions, which are critical in medicinal chemistry and materials science.
Properties
CAS No. |
156866-50-1 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-formylphenyl)methyl]acetamide can be synthesized through the acetylation of 4-aminobenzaldehyde using acetic anhydride. The reaction typically involves the following steps:
Dissolution: 4-aminobenzaldehyde is dissolved in a suitable solvent, such as benzene.
Acetylation: Acetic anhydride is added to the solution, and the mixture is heated to facilitate the reaction.
Purification: The reaction mixture is then cooled, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The product is then isolated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(4-formylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the acetamido group under basic conditions.
Major Products
Oxidation: 4-acetamidobenzoic acid.
Reduction: 4-acetamidobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-formylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(4-formylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Structural Features and Dihedral Angles
The spatial arrangement of aromatic rings in acetamide derivatives significantly impacts their physicochemical properties. Key structural comparisons include:
The dihedral angles between aromatic systems in these analogues range from 78.32° to 84.70°, with the formyl-substituted compound likely exhibiting similar angles due to steric and electronic effects. Intramolecular hydrogen bonds (e.g., N–H⋯O) are common, enhancing stability and crystallinity .
Functional Group Modifications and Reactivity
Substituents on the phenyl ring dictate reactivity and applications:
- Formyl Group (Target Compound) : Facilitates Schiff base formation (e.g., with amines) and reductive amination (e.g., using NaBH3CN) to generate secondary amines .
- Hydroxyl Group (Paracetamol, N-(4-hydroxyphenyl)acetamide) : Enhances hydrogen-bonding capacity, improving solubility and bioavailability. Paracetamol is a widely used analgesic .
- Ethoxy Group (N-(4-ETHOXYPHENYL)-2-(4-FORMYL-2-METHOXYPHENOXY)ACETAMIDE): Increases lipophilicity, which may influence membrane permeability in pharmacological contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
